N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine
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Overview
Description
N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is a synthetic organic compound characterized by the presence of a furan ring, a chloro-fluorophenyl group, and a tetraazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-fluorophenyl group: This step often involves a halogenation reaction, where chlorine and fluorine atoms are introduced to the phenyl ring.
Attachment of the tetraazole moiety: This can be done through a cycloaddition reaction involving azide and nitrile precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-fluorophenyl group can enhance binding affinity, while the furan and tetraazole moieties can modulate the compound’s reactivity and stability. These interactions can lead to the activation or inhibition of biological pathways, resulting in various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chloro-fluorophenyl group but differs in the presence of a thiazole ring instead of a furan ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound contains a fluorophenyl group and a pyrazole ring, making it structurally similar but with different heterocyclic components.
Uniqueness
N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is unique due to the combination of its furan ring, chloro-fluorophenyl group, and tetraazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H11ClFN5O |
---|---|
Molecular Weight |
307.71g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C13H11ClFN5O/c1-20-13(17-18-19-20)16-7-9-3-5-12(21-9)8-2-4-11(15)10(14)6-8/h2-6H,7H2,1H3,(H,16,17,19) |
InChI Key |
KBYNRIOAJSOTJW-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl |
Canonical SMILES |
CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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